Cas no 938314-53-5 (3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid)

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid
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- インチ: 1S/C11H13BrO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14)
- InChIKey: VRLZPJLDTLAZKT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)OCC(C(=O)O)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 色と性状: No date available
- 密度みつど: No date available
- ゆうかいてん: No date available
- ふってん: No date available
- フラッシュポイント: No date available
- じょうきあつ: No date available
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B140025-125mg |
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid |
938314-53-5 | 125mg |
$ 510.00 | 2022-06-07 | ||
TRC | B140025-250mg |
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid |
938314-53-5 | 250mg |
$ 850.00 | 2022-06-07 |
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acidに関する追加情報
Introduction to 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic Acid (CAS No. 938314-53-5)
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 938314-53-5, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The molecular structure of this acid incorporates a bromophenyl group and a dimethyl-substituted propionic moiety, which contribute to its distinctive reactivity and utility in synthetic chemistry.
The bromophenyl moiety in 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid plays a crucial role in its chemical behavior. Bromine atoms are known for their electron-withdrawing properties, which can influence the compound's reactivity in various organic reactions. This feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals that require precise functional group modifications.
Furthermore, the dimethyl-substituted propionic acid part of the molecule contributes to its stability and solubility characteristics. Dimethylation often enhances the metabolic stability of compounds, making them more suitable for long-term biological studies. This structural element also influences the compound's interaction with biological targets, potentially enhancing its efficacy in drug-like applications.
Recent research has highlighted the importance of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid in the development of novel therapeutic agents. Studies have demonstrated its utility as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, researchers have explored its role in creating inhibitors for enzymes involved in inflammatory pathways. The bromophenyl group provides a versatile handle for further functionalization, allowing chemists to tailor the compound's properties for specific biological activities.
In addition to its pharmaceutical applications, 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid has shown promise in materials science. Its unique structural features make it a candidate for developing advanced polymers and coatings with enhanced durability and functionality. The combination of the bromine atom and the propionic acid moiety allows for cross-linking reactions that improve material strength and resistance to environmental factors.
The synthesis of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the bromophenyl ring efficiently. These methods not only improve yield but also minimize waste, aligning with green chemistry principles. The dimethylation step is typically achieved using methylating agents under controlled conditions to ensure high selectivity and purity.
From a biochemical perspective, 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid has been investigated for its potential role as a modulator of metabolic pathways. Initial studies suggest that it may influence key enzymes involved in lipid metabolism, offering insights into new therapeutic strategies for metabolic disorders. The compound's ability to interact with biological targets without causing significant off-target effects makes it an attractive candidate for further investigation.
The analytical characterization of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and purity. These analytical methods provide detailed information about the compound's molecular environment, helping researchers understand its behavior in different contexts.
In conclusion, 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid (CAS No. 938314-53-5) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features enable diverse functionalities, making it a valuable tool for researchers exploring new synthetic pathways and biological interactions. As our understanding of chemical biology advances, compounds like this are likely to play an increasingly important role in developing innovative solutions to global health challenges.
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